3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Description
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25Cl2N3O3S and its molecular weight is 530.46. The purity is usually 95%.
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Biological Activity
Overview of the Compound
The compound is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds known as pyrimidines, which are often investigated for their biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of various enzymes. For instance, they may inhibit dipeptidyl peptidase IV (DPP-IV), which is a target for anti-diabetic drugs. Inhibiting DPP-IV can lead to increased levels of incretin hormones that promote insulin secretion.
- Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Some pyrimidine derivatives possess significant antimicrobial properties against bacteria and fungi. This is often attributed to their ability to interfere with nucleic acid synthesis or disrupt cellular membranes.
Case Studies
- DPP-IV Inhibitors : A study on similar compounds has demonstrated that modifications to the pyrimidine structure can enhance DPP-IV inhibitory activity. For example, substituents like methyl or phenyl groups can significantly increase the potency of these inhibitors in vitro and in vivo.
- Anticancer Activity : Research has shown that certain substituted pyrimidines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives
Compound Name | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | DPP-IV Inhibition | 50 | |
Compound B | Antioxidant | 25 | |
Compound C | Antimicrobial | 10 |
Note: The values and references are illustrative and should be replaced with actual data from relevant studies.
Safety and Toxicology
Understanding the safety profile of such compounds is crucial. Toxicological studies typically assess acute and chronic effects on various organ systems. For instance, compounds with high lipophilicity may exhibit hepatotoxicity or nephrotoxicity at elevated doses.
Properties
CAS No. |
865654-98-4 |
---|---|
Molecular Formula |
C26H25Cl2N3O3S |
Molecular Weight |
530.46 |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-[(4-methylphenyl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c1-5-29(6-2)24(33)22-16(4)21-23(32)31(18-11-12-19(27)20(28)13-18)26(34)30(25(21)35-22)14-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
ZMRJWUVTINAGSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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